molecular formula C15H12N2O2 B1415372 1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid CAS No. 1177347-48-6

1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid

Cat. No. B1415372
CAS RN: 1177347-48-6
M. Wt: 252.27 g/mol
InChI Key: ALPCGAYTJWXVGE-UHFFFAOYSA-N
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Description

The compound “1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid” belongs to the class of organic compounds known as naphthalenes, which are structures with two fused benzene rings . The presence of the pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a carboxylic acid group, suggests that this compound might have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthyl group, the pyrazole ring, and the carboxylic acid group. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole ring and the carboxylic acid group. The pyrazole ring is known to participate in various chemical reactions, including reactions with nitrous acid . The carboxylic acid group can undergo typical acid-base reactions, and can also be involved in esterification and amide formation reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the carboxylic acid group would likely make this compound polar and capable of forming hydrogen bonds . The exact properties such as melting point, boiling point, and solubility would need to be determined experimentally .

Scientific Research Applications

  • Coordination Complex Synthesis : The pyrazole-dicarboxylate acid derivatives, including those structurally similar to 1-methyl-3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid, have been synthesized and characterized. These compounds demonstrate the ability to chelate with metals like Cu, Co, and Zn, leading to the formation of mononuclear chelate complexes. The synthesized complexes exhibit interesting hydrogen-bonded networks, which could be of significance in material science and catalysis (Radi et al., 2015).

  • Structural and Spectral Studies : Derivatives of pyrazole-4-carboxylic acid have been subject to combined experimental and theoretical studies to understand their structural and spectral properties. These investigations provide insights into the electronic structures of these molecules, which are crucial for their potential applications in material science and as ligands in coordination chemistry (Viveka et al., 2016).

  • Construction of Coordination Polymers : Pyrazole carboxylic acid derivatives have been used to construct coordination polymers with metals like Zn and Cd. These polymers exhibit diverse structures, including chiral networks and coordination layers, indicating the potential of such compounds in the creation of advanced materials with specific properties (Cheng et al., 2017).

  • Synthesis and Characterization : The process of synthesizing 1-methyl-3-n-propyl-pyrazole-5-carboxylic acid and similar compounds has been studied, providing valuable information on the methods and yields of such syntheses. This knowledge is crucial for scaling up the production of these compounds for industrial applications (Heng, 2004).

  • Inhibition Studies : Certain pyrazole carboxylate derivatives have been evaluated for their inhibitory effects on enzymes like Plasmodium falciparum dihydroorotate dehydrogenase. Understanding these interactions is vital for the development of new therapeutic agents (Vah et al., 2022).

  • Corrosion Inhibition : Pyrazole derivatives have been studied as potential corrosion inhibitors for steel, demonstrating the ability of these compounds to protect industrial materials from degradation, which is crucial for prolonging the lifespan of infrastructure (Herrag et al., 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Without specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The study of naphthalene and pyrazole derivatives is an active area of research in medicinal chemistry due to their potential therapeutic applications . Future research on “1-methyl-3-(1-naphthyl)-1{H}-pyrazole-5-carboxylic acid” could involve exploring its biological activity and optimizing its properties for potential therapeutic use .

properties

IUPAC Name

2-methyl-5-naphthalen-1-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-17-14(15(18)19)9-13(16-17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPCGAYTJWXVGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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